molecular formula C8H15F2NO B13339317 4-(Difluoromethoxy)-3,3-dimethylpiperidine

4-(Difluoromethoxy)-3,3-dimethylpiperidine

Katalognummer: B13339317
Molekulargewicht: 179.21 g/mol
InChI-Schlüssel: CPMRWCXXCMMJIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethoxy)-3,3-dimethylpiperidine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3,3-dimethylpiperidine typically involves the introduction of the difluoromethoxy group into the piperidine ring. One common method involves the reaction of 3,3-dimethylpiperidine with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

For industrial-scale production, continuous flow processes are often employed to ensure consistent quality and yield. These methods involve the use of specialized reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant flow rates .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethoxy)-3,3-dimethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethoxy)-3,3-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Difluoromethoxy)-3,3-dimethylpiperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-3,3-dimethylpiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C8H15F2NO

Molekulargewicht

179.21 g/mol

IUPAC-Name

4-(difluoromethoxy)-3,3-dimethylpiperidine

InChI

InChI=1S/C8H15F2NO/c1-8(2)5-11-4-3-6(8)12-7(9)10/h6-7,11H,3-5H2,1-2H3

InChI-Schlüssel

CPMRWCXXCMMJIN-UHFFFAOYSA-N

Kanonische SMILES

CC1(CNCCC1OC(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.